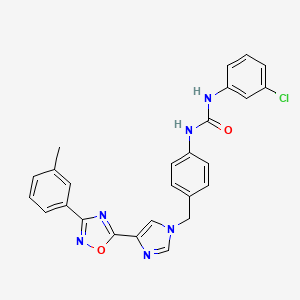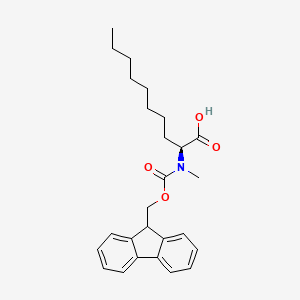
Fmoc-MeAdec(2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-MeAdec(2)-OH is a useful research compound. Its molecular formula is C26H33NO4 and its molecular weight is 423.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Self-Assembly and Hydrogel Formation
Fmoc-protected amino acids, such as Fmoc-Phe-OH, have been developed into hydrogels, demonstrating the capability to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This creates a hybrid hydrogel at physiological pH and temperature, characterized by improved thermal stability and enhanced mechanical properties compared to native hydrogels. The incorporation of f-SWCNT into the gel matrix significantly increases the storage modulus, indicating a more elastic material, and enhances conductivity, showcasing the potential for creating hybrid nanomaterials with tailored physical properties (Roy & Banerjee, 2012).
Antibacterial Composite Materials
The development of antibacterial and anti-inflammatory materials has been advanced through the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks. These nanoassemblies have shown significant antibacterial capabilities and effects on bacterial morphology without being cytotoxic to mammalian cell lines. Importantly, these materials can inhibit and hinder bacterial growth and viability, demonstrating the potential for creating enhanced composite materials for biomedical applications with intrinsic antibacterial properties (Schnaider et al., 2019).
Formation and Stabilization of Silver Nanoclusters
Fmoc-Phe-OH hydrogels have been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters. This approach allows for the spontaneous reduction of silver ions in the presence of sunlight at physiological pH and room temperature, resulting in stable, fluorescent silver nanoclusters with interesting properties like large Stokes shift and narrow emission bandwidth. These findings highlight the potential for using Fmoc-protected amino acid hydrogels as matrices for the formation and stabilization of metallic nanoclusters with applications in sensing, imaging, and beyond (Roy & Banerjee, 2011).
High-Performance Liquid Chromatography (HPLC) of Amino Acids
The use of 9-fluorenylmethyl chloroformate (Fmoc) derivatives for the separation and analysis of amino acids by HPLC has been highlighted as an effective method. This technique allows for high automatic throughput, baseline resolution of common Fmoc-amino acids from a linear acetonitrile gradient, and easy column regeneration. The method's suitability for analysis of protein hydrolysates and quality control underscores its utility in scientific research, particularly in protein identification and bioanalysis (Ou et al., 1996).
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRJOSWWAGPBN-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

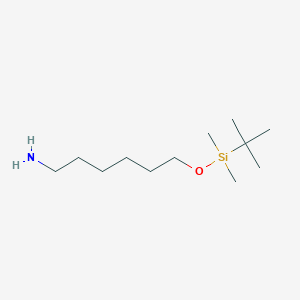
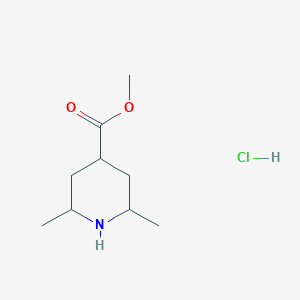
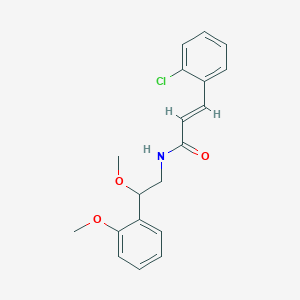
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
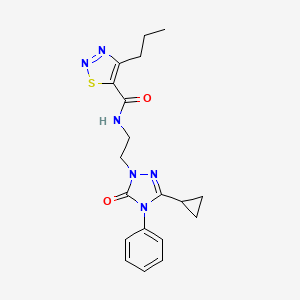

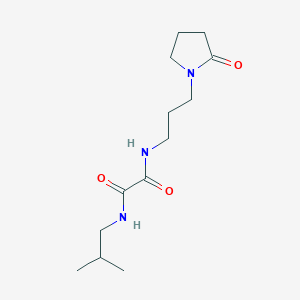
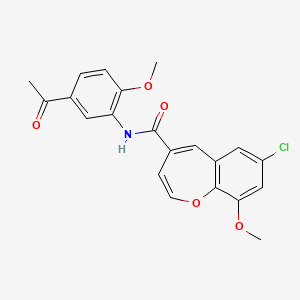

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)
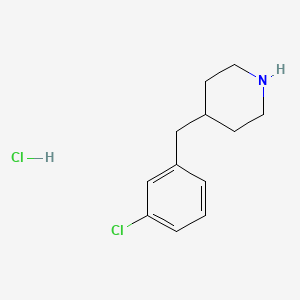
![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)
